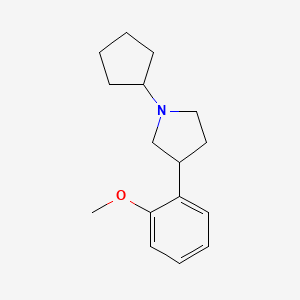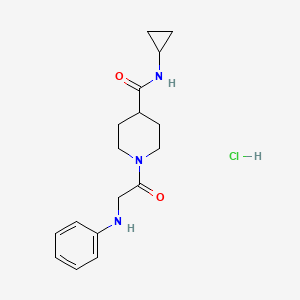
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride, also known as ABT-594, is a synthetic compound that has been studied for its potential use as an analgesic. It was first synthesized in 1996 by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride is not fully understood, but it is believed to act on nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Specifically, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride is thought to activate the α4β2 nAChR subtype, which is involved in pain signaling. By activating these receptors, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride may reduce pain perception.
Biochemical and Physiological Effects:
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and it has also been shown to have anti-inflammatory effects. In addition, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride in lab experiments is that it has a high degree of selectivity for the α4β2 nAChR subtype, which reduces the risk of off-target effects. However, one limitation is that 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride. One area of interest is the development of more efficient synthesis methods that could make 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride more readily available for research. Another area of interest is the investigation of the potential use of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride in the treatment of other conditions, such as depression and anxiety. Finally, there is a need for further research to fully understand the mechanism of action of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride and its potential for use as an analgesic.
Synthesemethoden
The synthesis of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride involves several steps, including the reaction of 2-cyclobutenone with an amine to form a cyclobutylamine intermediate. This intermediate is then reacted with an azepane derivative to form the final product, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride. The synthesis of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride has been studied extensively for its potential use as an analgesic. It has been shown to be effective in animal models of acute and chronic pain, and it has also been studied in human clinical trials. In addition, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride has been investigated for its potential use in the treatment of other conditions, such as depression and anxiety.
Eigenschaften
IUPAC Name |
2-(1-aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O.ClH/c1-3-14(2)6-5-10-17(11-9-14)13(18)12-15(16)7-4-8-15;/h3-12,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKYTZDDVXHUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(CC1)C(=O)CC2(CCC2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)

![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)


![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)